molecular formula C16H23N3O3S B5875441 Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate

Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate

Cat. No.: B5875441
M. Wt: 337.4 g/mol
InChI Key: BWVXDSMPCZJUHI-UHFFFAOYSA-N
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Description

Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate is a synthetic organic compound featuring a phenylacetate core substituted with a carbamothioyl group linked to a 2-(morpholin-4-yl)ethylamine moiety. Its molecular formula is inferred as C₁₅H₂₀N₃O₃S (calculated from structural components), with a molecular weight of approximately 322.40 g/mol. This compound is hypothesized to have applications in medicinal chemistry, particularly in antimicrobial or enzyme-targeting contexts .

Properties

IUPAC Name

methyl 2-[4-(2-morpholin-4-ylethylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-21-15(20)12-13-2-4-14(5-3-13)18-16(23)17-6-7-19-8-10-22-11-9-19/h2-5H,6-12H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVXDSMPCZJUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.

    Thioamide Formation: The morpholine derivative is then reacted with a thiocarbonyl compound to form the thioamide group.

    Coupling with Phenylacetate: Finally, the thioamide derivative is coupled with a phenylacetate moiety under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioamide group or the phenylacetate moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Reference
Target Compound C₁₅H₂₀N₃O₃S 322.40 Carbamothioyl, morpholine Hypothesized antimicrobial -
Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate C₉H₁₈N₂O₃ 202.25 Morpholine, methyl ester Peptide mimetics
Methyl (4-{[(4-sulfamoylbenzyl)carbamothioyl]amino}phenyl)acetate C₁₈H₂₀N₄O₅S₂ 452.51 Sulfamoyl, carbamothioyl Antimicrobial, diuretic
Compound 23 () C₂₁H₂₁N₅O₄S₂ 495.56 Thiazolidinone, carbamothioyl Antimicrobial (80% yield)
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate C₁₉H₂₄N₄O₆S₂ 492.55 Thiazole, sulfonyl Kinase inhibition

Key Findings and Implications

Morpholine vs. Sulfonamide Substitutions : Morpholine enhances solubility, while sulfonamides increase acidity, affecting target binding and pharmacokinetics .

Thiourea (Carbamothioyl) vs.

Heterocyclic Additions: Thiazole or thiazolidinone rings introduce conformational rigidity and aromatic interactions, improving selectivity in drug design .

Synthetic Yields : Analogs with simpler structures (e.g., methyl esters) achieve higher yields (up to 92%), while complex derivatives require optimized protocols .

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